methyl 4-chloro-2-methylquinoline-3-carboxylate
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Overview
Description
Methyl 4-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. This specific compound features a methyl ester group at the 3-position, a chlorine atom at the 4-position, and a methyl group at the 2-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 or ionic liquids are preferred. These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Methyl 4-chloro-2-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives often target enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the chlorine and ester groups, making it less reactive in certain substitution reactions.
4-Chloroquinoline: Lacks the methyl and ester groups, affecting its chemical properties and reactivity.
Quinoline-3-carboxylate: Lacks the chlorine and methyl groups, influencing its biological activity.
Uniqueness
Methyl 4-chloro-2-methylquinoline-3-carboxylate is unique due to the presence of both the chlorine and ester groups, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex and biologically active quinoline derivatives .
Properties
CAS No. |
50593-08-3 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.7 |
Purity |
95 |
Origin of Product |
United States |
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